CDP-ethanolamine

Overview

Description

Cytidine diphosphate ethanolamine (CDP-ethanolamine) is a critical intermediate in the Kennedy pathway, a biosynthetic route responsible for phosphatidylethanolamine (PE) production in eukaryotic cells . PE is a major phospholipid in cellular membranes, contributing to membrane curvature, autophagy, and mitochondrial function. The Kennedy pathway involves three enzymatic steps:

Ethanolamine phosphorylation: Ethanolamine kinase converts ethanolamine to phosphoethanolamine (P-Etn) using ATP.

Cytidylyltransferase reaction: Phosphoethanolamine cytidylyltransferase (ECT) catalyzes the conversion of P-Etn to this compound with CTP.

Phosphotransferase step: Ethanolamine phosphotransferase (EPT) transfers the phosphoethanolamine group from this compound to diacylglycerol (DAG), forming PE .

This compound is also utilized in ethanolamine plasmalogen synthesis, a subclass of PE with antioxidant properties, particularly enriched in heart and brain tissues . Unlike the phosphatidylserine (PS) decarboxylation pathway—which produces PE exclusively in mitochondria—the this compound pathway operates in the endoplasmic reticulum (ER) and contributes distinct PE molecular species .

Preparation Methods

Synthetic Routes and Reaction Conditions: CDP-ethanolamine is synthesized through the this compound pathway, also known as the Kennedy pathway. This pathway involves three enzymatic steps:

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine.

Formation of this compound: Phosphoethanolamine reacts with cytidine triphosphate (CTP) in the presence of ethanolamine-phosphate cytidylyltransferase to form this compound.

Formation of Phosphatidylethanolamine: this compound reacts with diacylglycerol (DAG) to form phosphatidylethanolamine, catalyzed by ethanolaminephosphotransferase.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of recombinant enzymes to catalyze the reactions efficiently. The process typically requires optimized conditions such as specific pH, temperature, and the presence of cofactors like magnesium ions to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions: CDP-ethanolamine primarily undergoes substitution reactions. The most notable reaction is its conversion to phosphatidylethanolamine through the displacement of cytidine monophosphate (CMP) by diacylglycerol .

Common Reagents and Conditions:

Ethanolamine kinase: Catalyzes the phosphorylation of ethanolamine.

Ethanolamine-phosphate cytidylyltransferase: Facilitates the formation of this compound from phosphoethanolamine and CTP.

Ethanolaminephosphotransferase: Catalyzes the final step, forming phosphatidylethanolamine from this compound and diacylglycerol.

Major Products:

Phosphatidylethanolamine: The primary product formed from the reaction of this compound with diacylglycerol.

Scientific Research Applications

Biosynthesis of Phosphatidylethanolamine

Role in Membrane Composition

CDP-ethanolamine is primarily involved in the synthesis of phosphatidylethanolamine, a vital component of cell membranes. The conversion of this compound to PE occurs through the action of ethanolamine phosphotransferase, which catalyzes the transfer of the ethanolamine moiety to diacylglycerol (DAG) . This pathway is essential for maintaining membrane integrity and fluidity.

Pathway Dynamics

Research indicates that the this compound pathway is favored over alternative pathways for PE synthesis, particularly in certain cell types such as hepatocytes and Chinese hamster ovary cells. Studies have shown that this pathway predominantly produces PE species with specific fatty acid compositions, impacting membrane properties and functionality .

Regulation of Cellular Functions

Impact on Muscle Metabolism

The this compound pathway has been shown to regulate diacylglycerol content in skeletal muscle, influencing insulin sensitivity and mitochondrial function. Studies demonstrate that knockout models lacking components of this pathway exhibit enhanced mitochondrial biogenesis and oxidative capacity, suggesting a protective role against metabolic disorders .

Cellular Stress Responses

Research has identified a link between this compound levels and cellular stress responses. In conditions such as hereditary spastic paraplegia, disruptions in this compound biosynthesis have been associated with neurodegenerative phenotypes. Pharmacological interventions targeting this pathway have shown promise in ameliorating locomotor defects in model organisms .

Therapeutic Implications

Potential Drug Targets

Given its central role in lipid metabolism and cellular signaling, this compound presents potential targets for therapeutic intervention. Modulating the activity of enzymes involved in its biosynthesis could offer new strategies for treating metabolic disorders and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies highlight the therapeutic potential of manipulating the this compound pathway:

- Neuroprotection : In models of hereditary spastic paraplegia, compounds that enhance this compound levels have been shown to rescue locomotor functions .

- Metabolic Regulation : Interventions aimed at increasing PE synthesis via the this compound pathway have demonstrated improvements in insulin sensitivity and muscle function in diabetic models .

Research Findings Summary Table

Mechanism of Action

CDP-ethanolamine exerts its effects through its role in the biosynthesis of phosphatidylethanolamine. The compound is involved in the following molecular pathways:

Phosphatidylethanolamine Synthesis: this compound reacts with diacylglycerol to form phosphatidylethanolamine, a key component of cellular membranes.

Membrane Dynamics: Phosphatidylethanolamine contributes to membrane curvature and fusion, essential for various cellular processes.

Signal Transduction: Phosphatidylethanolamine is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

CDP-ethanolamine shares structural and functional similarities with other cytidine diphosphate (CDP)-linked intermediates, such as CDP-choline and CDP-diacylglycerol. Below is a detailed comparative analysis:

This compound vs. CDP-Choline

This compound vs. CDP-Diacylglycerol

- Function: CDP-diacylglycerol is a precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin, unlike this compound, which is dedicated to PE synthesis .

- Enzymatic Pathways: CDP-diacylglycerol is synthesized via CDP-diacylglycerol synthase (CDS), whereas this compound relies on ECT .

- Subcellular Localization: CDP-diacylglycerol is utilized in ER and mitochondrial membranes; this compound is ER-restricted .

Key Research Findings

Tissue-Specific Utilization: In rat tissues, the this compound pathway contributes 40–60% of PE in liver, 30% in heart, and 20% in kidney, reflecting differential plasmalogen requirements .

Enzyme Kinetics: CEPT1 (choline/ethanolamine phosphotransferase) has a 10-fold higher affinity for CDP-choline ($Km = 60\ \mu M$) than this compound ($Km = 600\ \mu M$) . Myelin-associated EPT exhibits a lower $K_m$ for this compound ($3–4 \times 10^{-5}\ M$) compared to microsomal EPT ($11–13 \times 10^{-5}\ M$) .

Metabolic Cross-Talk: In yeast, ethanolamine kinase (EKI1) compensates for choline kinase defects, restoring PC synthesis when ethanolamine is absent . this compound accumulation under AMPK activation (e.g., AICAR treatment) correlates with reduced DAG pools, linking lipid cycling to energy stress .

Functional and Clinical Implications

- Membrane Asymmetry: PE synthesized via this compound is enriched in the cytoplasmic leaflet, influencing membrane curvature and fusion .

- Disease Links: this compound pathway dysregulation is implicated in hepatic steatosis (via DAG imbalance) and neurodegenerative disorders (plasmalogen deficiency) .

Biological Activity

CDP-ethanolamine (CDP-Etn) is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (PE), a key phospholipid component of biological membranes. This article explores the biological activity of this compound, its metabolic pathways, and its implications in various physiological and pathological contexts.

Overview of this compound

This compound is synthesized from ethanolamine through a series of enzymatic reactions, primarily within the endoplasmic reticulum (ER). The pathway involves three main steps:

- Phosphorylation of Ethanolamine : Ethanolamine is phosphorylated to form phosphoethanolamine by ethanolamine kinase (EK).

- Formation of this compound : Phosphoethanolamine is converted to this compound by CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is the rate-limiting step in this pathway.

- Conversion to Phosphatidylethanolamine : this compound condenses with diacylglycerol (DAG) to produce PE through the action of ethanolamine phosphotransferase (EPT) .

Membrane Integrity and Function

Phosphatidylethanolamine plays essential roles in maintaining membrane integrity, facilitating lipid droplet biogenesis, and supporting autophagosome formation. It is also involved in the secretion of lipoproteins, which are critical for lipid transport in the body . The synthesis of PE via the CDP-Etn pathway is particularly significant in mammalian cells, where it has been shown that approximately 25% of mitochondrial PE is produced through this route .

Role in Disease Mechanisms

The this compound pathway has been implicated in various pathological conditions:

- Neurodegenerative Diseases : Alterations in PE levels have been associated with neurodegenerative diseases, including Parkinson's disease. The accumulation of misfolded proteins in the ER can lead to lipid-induced stress, which may be mitigated by adequate levels of PE .

- Cancer : Changes in lipid metabolism, including alterations in PE synthesis, are observed in cancer cells. The CDP-Etn pathway may contribute to the unique lipid profiles found in tumors .

Tissue-Specific Utilization

Research has demonstrated that different tissues utilize the this compound pathway variably. A study involving rat tissues (heart, kidney, and liver) showed that while all tissues incorporated ethanolamine into both PE and ethanolamine plasmalogen, the specific radioactivity varied significantly among them. For instance, the kidney exhibited higher specific radioactivity for ethanolamine plasmalogen compared to PE, indicating a unique metabolic preference .

Enzyme Regulation and Genetic Studies

Genetic studies have highlighted the importance of PCYT2 as a critical regulator of PE synthesis. Knockout studies in mice revealed that deletion of both copies of PCYT2 resulted in embryonic lethality due to impaired PE synthesis . Furthermore, variations in PCYT2 expression can lead to dysfunctions in membrane composition and cellular signaling pathways.

Data Summary

| Parameter | Findings |

|---|---|

| Synthesis Pathway | This compound → Phosphatidylethanolamine |

| Key Enzymes | Ethanolamine Kinase (EK), PCYT2, Ethanolamine Phosphotransferase (EPT) |

| Tissue Utilization Variability | Kidney > Heart > Liver for ethanolamine plasmalogen synthesis |

| Disease Associations | Neurodegenerative diseases, cancer |

| Genetic Studies | PCYT2 knockout leads to embryonic lethality |

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the CDP-ethanolamine pathway for phosphatidylethanolamine (PE) biosynthesis?

The this compound (Kennedy) pathway involves three sequential enzymatic reactions:

Ethanolamine Kinase (EK) : Phosphorylates ethanolamine using ATP to produce phosphoethanolamine (PEtn).

CTP:Phosphoethanolamine Cytidylyltransferase (ECT) : Catalyzes the rate-limiting step, converting PEtn and CTP into this compound.

This compound:1,2-Diacylglycerol Ethanolaminephosphotransferase (EPT) : Transfers the phosphoethanolamine moiety from this compound to diacylglycerol (DAG), forming PE .

Methodologically, enzyme activities can be assayed via radiolabeled substrates (e.g., [¹⁴C]-ethanolamine) or LC-MS detection of intermediates (e.g., this compound quantification) .

Q. How can this compound levels be quantified in cellular systems?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : A validated approach using silica columns and negative-ion mode electrospray ionization to detect this compound (SRM transition: m/z 447→324) .

- Radiolabeling : Incorporation of [¹⁴C]-ethanolamine into this compound, followed by thin-layer chromatography (TLC) or ion-exchange chromatography .

- ³¹P-NMR Spectroscopy : Detects phosphoethanolamine and this compound in vivo, particularly in liver or brain tissue .

Q. What lipid extraction methods are optimal for studying this compound pathway intermediates?

The Bligh-Dyer method is widely used for lipid extraction:

Homogenize tissue in chloroform:methanol (2:1 v/v) to solubilize lipids.

Add chloroform and water to separate phases; collect the chloroform layer containing lipids.

Purify this compound via LC-MS or enzymatic assays .

This method minimizes degradation and ensures reproducibility for polar metabolites like this compound.

Advanced Research Questions

Q. How does Pcyt2 deficiency alter lipid metabolism, and what experimental models are used to study this?

- Pcyt2⁺/⁻ Mice : Exhibit reduced this compound synthesis, leading to compensatory increases in diacylglycerol (DAG) and triglycerides. This model demonstrates metabolic syndrome phenotypes (steatosis, insulin resistance) via:

- In Vitro Assays : Recombinant ECT enzyme activity assays using E. coli-expressed fusion proteins (e.g., MBP-ECT) to validate kinetic parameters .

Q. How can researchers resolve contradictions in this compound’s role across cellular contexts?

- Case Study 1 : In hepatocytes, AMPK activation (via AICAR) increases this compound, suggesting metabolic stress adaptation .

- Case Study 2 : In TFH cells, this compound stabilizes CXCR5 membrane localization, driving immune differentiation .

Methodological Solutions :

Q. What experimental approaches validate the specificity of the this compound pathway in cellular processes?

- CRISPR/Cas9 Knockouts : Target genes like Etnk1, Pcyt2, or Selenoi to disrupt this compound synthesis and assess TFH differentiation defects .

- Comparative Pathway Analysis : Contrast this compound with CDP-choline pathways using dual radiolabeling ([³H]-ethanolamine vs. [¹⁴C]-choline) .

- Lipidomics : Quantify PE and PC species via LC-MS to confirm pathway-specific alterations .

Q. How is this compound enzymatically characterized in non-mammalian systems?

- Chlamydomonas reinhardtii : Heterologous expression of ECT in E. coli (e.g., MBP-ECT fusion proteins) followed by activity assays with Mg²⁺, CTP, and phosphoethanolamine .

- Saccharomyces cerevisiae : Use [¹⁴C]-ethanolamine labeling and TLC to analyze this compound intermediates in eki1Δ or cki1Δ mutants .

Q. Data Interpretation and Contradiction Analysis

Q. How can conflicting data on PE synthesis rates be reconciled?

- Variable Enzyme Stability : ECT activity fluctuates with redox state or phosphorylation (e.g., phorbol ester treatment increases PE synthesis in hepatocytes) .

- Substrate Availability : PEtn pool size inversely correlates with this compound flux .

- Experimental Design : Control for cell type (e.g., liver vs. brain), growth phase, and nutrient status (e.g., glucose deprivation amplifies this compound in INS-1 cells) .

Q. What statistical frameworks are recommended for this compound pathway studies?

- ANOVA/T-Tests : Compare lipid levels between wild-type and knockout models.

- Multivariate Regression : Correlate this compound levels with metabolic parameters (e.g., insulin sensitivity) .

- Error Analysis : Report standard deviations for triplicate LC-MS runs .

Q. Ethical and Reproducibility Considerations

Properties

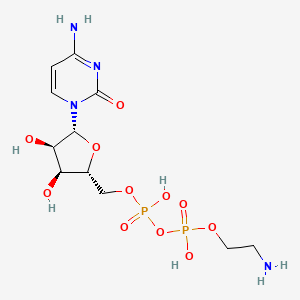

IUPAC Name |

[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIMUEUQJFPNDK-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CDP-ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3036-18-8 | |

| Record name | CDP-ethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CDP ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDP-ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.